Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by condensation with active electrophiles such as ethyl bromoacetate . This approach provides a practical and efficient route to produce the desired compound in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Specific conditions and reagents for reduction reactions are less documented.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and electrophiles. The conditions often involve moderate to high temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, influencing biochemical processes. Detailed studies on its mode of action are limited, but it is known to exhibit significant activity against certain pathogens .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, such as methyl or chloro groups .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-10-9(15-2)5-4-6-13(8)10/h4-7H,3H2,1-2H3 |
InChI Key |
OADDZKSYZVZOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2OC |
Origin of Product |
United States |
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